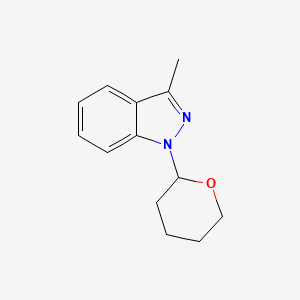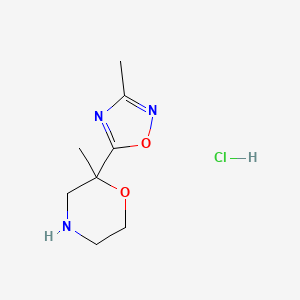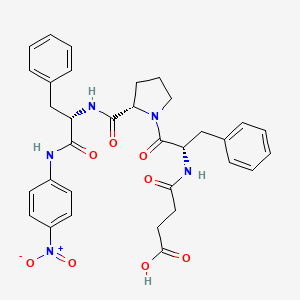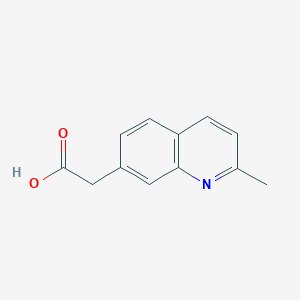
3-Methyl-1-(oxan-2-yl)indazole
Übersicht
Beschreibung
“3-Methyl-1-(oxan-2-yl)indazole” is a chemical compound that belongs to the class of indazoles . Indazoles are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. Various methods have been developed for the synthesis of diversely substituted indazole derivatives . For instance, some researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. For instance, highly functionalized 1H-indazoles can be prepared by [3+2] annulation reactions in two steps .Wissenschaftliche Forschungsanwendungen
Analytical Identification in Illegal Products
3-Methyl-1-(oxan-2-yl)indazole derivatives, such as AB-PINACA and AB-FUBINACA, have been identified in illegal products. These identifications utilized liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. AB-FUBINACA was noted as a potent cannabinoid CB1 receptor modulator (Uchiyama et al., 2012).
Synthetic Methodologies
Novel indazole derivatives, closely related to 3-Methyl-1-(oxan-2-yl)indazole, have been synthesized through various chemical processes. This includes the synthesis of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, highlighting the flexibility and adaptability of indazole compounds in chemical synthesis (Reddy et al., 2013).
Potential in Cancer Therapy
The use of indazole derivatives in cancer therapy has been explored. Specifically, the synthesis and structural characteristics of various indazole derivatives, including studies on their cytotoxic activities towards cancer cells, have been investigated. This indicates the potential of indazole compounds in the development of new anticancer agents (Kornicka et al., 2017).
Structural Analysis and Properties
The structural properties of fluorinated indazoles, which share a core structure with 3-Methyl-1-(oxan-2-yl)indazole, have been studied. Investigations using X-ray crystallography and magnetic resonance spectroscopy have provided insights into the molecular geometry and electronic structure of these compounds, useful in understanding their chemical behavior and potential applications (Teichert et al., 2007).
Antioxidant Properties
Research into the antioxidant properties of indazole derivatives has been conducted. This includes the synthesis and evaluation of tetrahydroindazoles for their ability to scavenge free radicals, indicating the potential of indazole compounds in the development of new antioxidants (Polo et al., 2016).
Zukünftige Richtungen
Indazole derivatives have significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, the medicinal properties of indazole derivatives, including “3-Methyl-1-(oxan-2-yl)indazole”, need to be explored further for the treatment of various pathological conditions .
Eigenschaften
IUPAC Name |
3-methyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-11-6-2-3-7-12(11)15(14-10)13-8-4-5-9-16-13/h2-3,6-7,13H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPXTCKFWLVZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(oxan-2-yl)indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)


![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)


![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)





